1,2,3,4,6,7-Hexahydrophenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6,7-Hexahydrophenazine is a natural product found in Idesia polycarpa with data available.
Scientific Research Applications
1. Neuropharmacological Studies
1,2,3,4,6,7-Hexahydrophenazine and its derivatives have been extensively studied in neuropharmacology. Research indicates their involvement in dopamine receptor interactions, which is crucial in understanding and treating neurological conditions like Parkinson's disease and schizophrenia. For instance, certain neuroleptic drugs, which are essential in treating schizophrenia, have been found to alter dopamine metabolism, implying a potential role for hexahydrophenazine-related compounds in these processes (Christensen et al., 1984).
2. Antitumor Activity
Hexahydrophenazine derivatives have shown promising results in antitumor activity. Studies have identified their efficacy in inhibiting cancer cell growth, leading to advancements in cancer treatment methodologies. This includes the inhibition of tumor growth in various cancer models, indicating the compound's potential as a therapeutic agent in oncology (Gidaspov et al., 2004).
3. Interaction with Neurotransmitter Systems
Research has demonstrated the compound's interaction with neurotransmitter systems, notably serotonin and dopamine. This interaction is significant for developing drugs targeting mental health disorders such as depression and anxiety. It's been noted that some compounds structurally similar to hexahydrophenazine can act as serotonin receptor agonists, impacting mood and emotional regulation (Fuller et al., 1981).
4. Synthesis and Structural Analysis
The synthesis of hexahydrophenazine derivatives and their structural analysis have been a focus of several studies. Understanding the compound's synthesis and structure is crucial for its application in various fields, including pharmacology and chemistry. Research has explored the treatment of dimeric nitrosochlorides with 1,2-diaminoarenes to form hexahydrophenazine derivatives, opening avenues for novel synthetic routes (Petukhov & Tkachev, 1997).
Properties
CAS No. |
112448-71-2 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.258 |
IUPAC Name |
1,2,3,4,6,7-hexahydrophenazine |
InChI |
InChI=1S/C12H14N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1,5H,2-4,6-8H2 |
InChI Key |
LEBZVNAEKXAOKR-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)N=C3CCC=CC3=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.